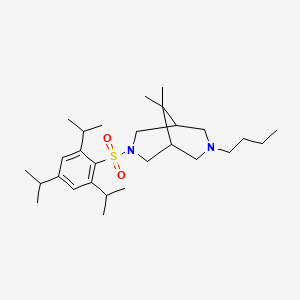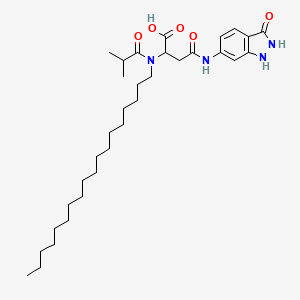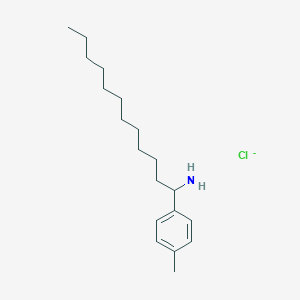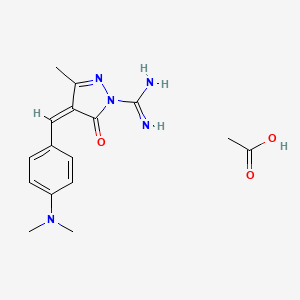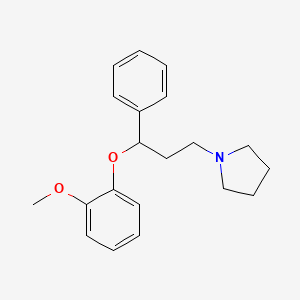
Dimetridazole mesilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimetridazole mesilate is a compound belonging to the nitroimidazole class of drugs. It is primarily known for its anti-fungal and anti-protozoal properties. Traditionally, it has been used in veterinary medicine for the prevention and treatment of histomoniasis in turkeys, genital trichomoniasis in cattle, and hemorrhagic enteritis in pigs . due to concerns about its potential carcinogenicity, its use has been legally limited in many jurisdictions .
Preparation Methods
The synthesis of dimetridazole mesilate involves several steps. One common method includes the nitration of imidazole derivatives followed by methylation. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and methylation processes. Industrial production methods often employ liquid chromatography and mass spectrometry for the precise detection and quantification of dimetridazole and its metabolites .
Chemical Reactions Analysis
Dimetridazole mesilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso and nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
Dimetridazole mesilate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the adsorption mechanisms of nitroimidazoles onto various materials . In biology and medicine, it has been investigated for its potential to inhibit the growth of certain bacterial strains, such as Pseudomonas aeruginosa . Additionally, it has been used in veterinary medicine for the treatment of protozoal infections in livestock .
Mechanism of Action
The exact mechanism of action of dimetridazole mesilate is not fully understood. it is believed to involve the reduction of the nitro group to form reactive intermediates that can bind to deoxyribonucleic acid and electron-transport proteins in microorganisms. This binding disrupts nucleic acid synthesis and leads to the death of the microorganism . The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Dimetridazole mesilate is similar to other nitroimidazole compounds, such as metronidazole and ornidazole. These compounds share similar chemical structures and mechanisms of action. this compound is unique in its specific applications in veterinary medicine and its potential carcinogenicity . Other similar compounds include carnidazole and ronidazole, which are also used for their anti-protozoal properties .
Properties
CAS No. |
93856-85-0 |
|---|---|
Molecular Formula |
C6H11N3O5S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
1,2-dimethyl-5-nitroimidazole;methanesulfonic acid |
InChI |
InChI=1S/C5H7N3O2.CH4O3S/c1-4-6-3-5(7(4)2)8(9)10;1-5(2,3)4/h3H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
FKWSWLFYXRLGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-].CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)

